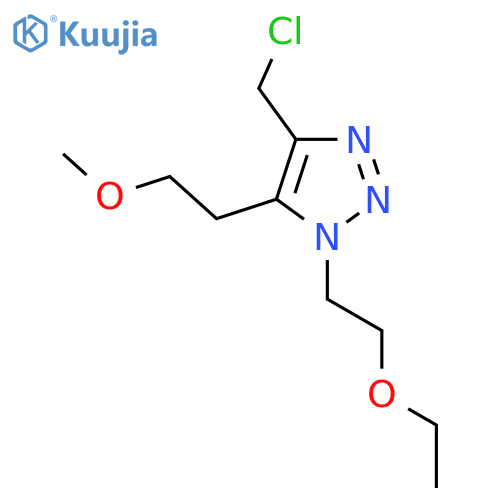Cas no 2172255-95-5 (4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole)

2172255-95-5 structure
商品名:4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 2172255-95-5
- 4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole
- EN300-1595412
-
- インチ: 1S/C10H18ClN3O2/c1-3-16-7-5-14-10(4-6-15-2)9(8-11)12-13-14/h3-8H2,1-2H3
- InChIKey: MQQLEASYVMYOQG-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(CCOC)N(CCOCC)N=N1
計算された属性
- せいみつぶんしりょう: 247.1087545g/mol
- どういたいしつりょう: 247.1087545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1595412-0.25g |
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole |
2172255-95-5 | 0.25g |
$1447.0 | 2023-08-31 | ||
| Enamine | EN300-1595412-0.5g |
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole |
2172255-95-5 | 0.5g |
$1509.0 | 2023-08-31 | ||
| Enamine | EN300-1595412-10.0g |
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole |
2172255-95-5 | 10.0g |
$6758.0 | 2023-07-10 | ||
| Enamine | EN300-1595412-0.1g |
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole |
2172255-95-5 | 0.1g |
$1384.0 | 2023-08-31 | ||
| Enamine | EN300-1595412-5g |
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole |
2172255-95-5 | 5g |
$4557.0 | 2023-08-31 | ||
| Enamine | EN300-1595412-1g |
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole |
2172255-95-5 | 1g |
$1572.0 | 2023-08-31 | ||
| Enamine | EN300-1595412-10g |
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole |
2172255-95-5 | 10g |
$6758.0 | 2023-08-31 | ||
| Enamine | EN300-1595412-2.5g |
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole |
2172255-95-5 | 2.5g |
$3080.0 | 2023-08-31 | ||
| Enamine | EN300-1595412-0.05g |
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole |
2172255-95-5 | 0.05g |
$1320.0 | 2023-08-31 | ||
| Enamine | EN300-1595412-1.0g |
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole |
2172255-95-5 | 1.0g |
$1572.0 | 2023-07-10 |
4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
2172255-95-5 (4-(chloromethyl)-1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole) 関連製品
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
